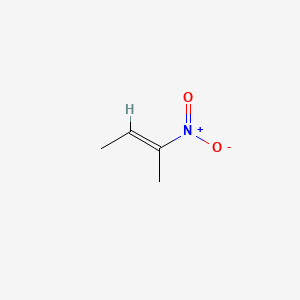

2-Nitro-2-butene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

4812-23-1 |

|---|---|

Molecular Formula |

C4H7NO2 |

Molecular Weight |

101.10 g/mol |

IUPAC Name |

(E)-2-nitrobut-2-ene |

InChI |

InChI=1S/C4H7NO2/c1-3-4(2)5(6)7/h3H,1-2H3/b4-3+ |

InChI Key |

DAHZYRVPEHDLPG-ONEGZZNKSA-N |

Isomeric SMILES |

C/C=C(\C)/[N+](=O)[O-] |

Canonical SMILES |

CC=C(C)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Core Chemical and Physical Properties

An In-depth Technical Guide to the Chemical Properties of 2-Nitro-2-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, reactivity, synthesis, and safety considerations. The information is curated for professionals in chemical research and drug development.

This compound is a nitroalkene compound with the chemical formula C₄H₇NO₂. It is characterized by a nitro functional group attached to the second carbon of a butene backbone. This structure imparts distinct reactivity and physical properties to the molecule.

Data Presentation: Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | (E)-2-nitrobut-2-ene | [1] |

| CAS Number | 4812-23-1; 27748-48-7 | [1] |

| Molecular Formula | C₄H₇NO₂ | [1][2] |

| Molecular Weight | 101.10 g/mol | [1][2] |

| Exact Mass | 101.047678466 Da | [1][2] |

| Density | 1.003 g/cm³ | |

| Boiling Point | 145.6 °C at 760 mmHg | |

| Flash Point | 45.8 °C | |

| Vapor Pressure | 6.07 mmHg at 25°C | |

| Octanol/Water Partition Coefficient (XLogP3) | 1.3 | [1][2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 0 | [2] |

| Complexity | 101 | [1][2] |

| Canonical SMILES | CC=C(C)--INVALID-LINK--[O-] | [3] |

| Isomeric SMILES | C/C=C(\C)/--INVALID-LINK--[O-] | [4] |

| InChIKey | DAHZYRVPEHDLPG-ONEGZZNKSA-N | [3] |

Reactivity and Stability

The reactivity of this compound is largely dictated by the electron-withdrawing nature of the nitro group conjugated with the carbon-carbon double bond.

-

Stability : The compound is stable under controlled conditions. However, it can undergo thermal decomposition at elevated temperatures, releasing toxic nitrogen oxides (NOₓ).[3]

-

Polymerization : Like many nitroolefins, this compound has a tendency to polymerize, particularly in the presence of alkali.[5]

-

Nitration : Treatment with 70% nitric acid at 40°C can yield 2,2,3-trinitrobutane.[3]

-

Reduction : The nitro group can be reduced to form amines, a common transformation for nitro compounds.[3]

-

Oxidation : The nitro group can be further oxidized under specific conditions.[3]

-

Substitution : The nitro group may be substituted with other functional groups, making it a versatile intermediate in organic synthesis.[3]

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the dehydration of a nitro alcohol precursor. The following protocol is adapted from a procedure for synthesizing similar nitroalkenes and is reported to produce this compound in approximately 60% yield.[5]

Reaction: Dehydration of 2-nitro-1-butanol using phthalic anhydride.

Materials:

-

2-nitro-1-butanol

-

Phthalic anhydride

-

Anhydrous magnesium sulfate

-

Standard distillation glassware (round-bottomed flask, Vigreux column, stillhead, condenser, receiving flask)

-

Oil bath

-

Magnetic stirrer

-

Vacuum source (e.g., water aspirator)

Procedure:

-

Charging the Flask: A 250 mL one-necked, round-bottomed flask is charged with 0.65 mol of phthalic anhydride and 0.50 mol of 2-nitro-1-butanol.[5]

-

Apparatus Setup: The flask is equipped with a magnetic stirring bar, a 10-cm vacuum-insulated Vigreux column, a stillhead with a thermometer, a condenser, and a receiving flask. The system is connected to a water aspirator.[5]

-

Initial Heating: The reaction vessel is placed in an oil bath and evacuated to approximately 110 mm Hg. The bath temperature is raised to 150°C and maintained for 30 minutes until the phthalic anhydride melts, forming a homogeneous solution.[5]

-

Distillation: The receiving flask is cooled in an ice bath. The oil bath temperature is then raised to 180-185°C. The product, this compound, co-distills with water at a boiling point of 50–65°C (at 110 mm Hg). Distillation is continued until it ceases (approximately 1 hour).[5]

-

Work-up: The distillate is transferred to a separatory funnel. The lower organic layer is separated from the aqueous layer and dried over anhydrous magnesium sulfate.[5]

-

Purification: The crude product is purified by redistillation under reduced pressure to yield pure this compound.[5]

Logical Workflow for Synthesis

The synthesis protocol can be visualized as a logical workflow.

Caption: Workflow for the synthesis of this compound.

Biological Activity and Drug Development Relevance

While specific signaling pathways for this compound are not extensively documented in publicly available literature, the broader class of nitro compounds is of significant interest in drug development.

-

Pharmacophore and Toxicophore : The nitro group (NO₂) is a well-known pharmacophore found in a wide range of bioactive molecules, including antineoplastic, antibiotic, and antiparasitic agents.[6][7] It can also act as a toxicophore.[6][7]

-

Mechanism of Action : The biological activity of many nitro compounds is linked to redox reactions.[6] In biological systems, the nitro group can undergo enzymatic reduction to form nitro radical anions or other reactive intermediates like nitroso and hydroxylamine species.[8] These intermediates can interact with cellular biomolecules, leading to cytotoxic effects, which is a mechanism exploited in antimicrobial and anticancer drugs.[6][8]

-

Antimicrobial Potential : Many nitro-containing molecules exhibit potent antimicrobial activity.[7] For example, nitrofurans and 2-nitroimidazoles are classes of antibacterial drugs.[8] The electron-withdrawing properties of the nitro group can enhance interactions with biological targets, such as enzymes, leading to their inhibition.[7]

Given these general properties, this compound could be investigated as a scaffold or intermediate for the synthesis of new therapeutic agents, particularly in the antimicrobial space. However, its potential toxicity would require careful evaluation.

General Signaling Pathway for Nitro Compound Bioactivation

The diagram below illustrates a generalized pathway for the metabolic activation of nitro compounds, which is central to their biological effect.

Caption: Bioactivation pathway of nitro compounds.

Safety and Handling

Proper handling of this compound is crucial due to its potential hazards.

-

Personal Protective Equipment (PPE) : Use of personal protective equipment is mandatory. This includes wearing chemical-impermeable gloves, tightly fitting safety goggles, and fire/flame-resistant clothing.

-

Ventilation : All work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.

-

Ignition Sources : this compound is flammable. All sources of ignition, such as open flames, hot surfaces, and sparks, must be eliminated from the work area. Use spark-proof tools and take precautionary measures against static discharge.

-

Accidental Release : In case of a spill, evacuate personnel to a safe area. Prevent the chemical from entering drains. Collect the spillage using an inert absorbent material and place it in suitable, closed containers for disposal.

-

First Aid :

-

Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen.

-

Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

-

Storage : Store in tightly closed containers in a cool, dry, and well-ventilated place, away from heat and sources of ignition.

References

- 1. 2-Butene, 2-nitro-, (2E)- | C4H7NO2 | CID 5364398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Nitro-but-2-ene | C4H7NO2 | CID 20951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 4812-23-1 | Benchchem [benchchem.com]

- 4. PubChemLite - 2-butene, 2-nitro-, (2e)- (C4H7NO2) [pubchemlite.lcsb.uni.lu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2-Nitro-2-butene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-2-butene is an unsaturated nitroalkene, a class of organic compounds recognized for their versatile reactivity and potential applications in organic synthesis and medicinal chemistry. Its chemical structure, featuring a nitro group conjugated with a carbon-carbon double bond, makes it a potent Michael acceptor and a valuable building block for the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, key chemical reactions, and its potential, though not yet fully explored, role in drug development as a covalent modifier of biological targets.

Chemical and Physical Properties

This compound exists as two geometric isomers, (E)- and (Z)-2-nitro-2-butene. The scientific literature often refers to two distinct CAS numbers, which are believed to correspond to the individual isomers or a mixture. For clarity, both are provided here. It is a compound of interest due to its reactivity, stemming from the electron-withdrawing nature of the nitro group.

| Property | Value | Reference |

| Chemical Formula | C₄H₇NO₂ | [1][2][3][4] |

| Molecular Weight | 101.10 g/mol | [1][2][3][4] |

| CAS Number | 27748-48-7 (isomer unspecified), 4812-23-1 ((E)-isomer) | [2][4] |

| Boiling Point | 145.6 °C at 760 mmHg | [4] |

| Density | 1.003 g/cm³ | [4] |

| Flash Point | 45.8 °C | [4] |

| Appearance | Not explicitly stated, but related nitroalkenes are often yellowish liquids. | |

| Solubility | Expected to be soluble in organic solvents. |

Synthesis of this compound

Several synthetic routes to this compound have been reported. The choice of method may depend on the availability of starting materials and the desired scale of the reaction.

Experimental Protocol: Dehydration of 3-Nitrobutan-2-ol

This method is analogous to the synthesis of 2-nitropropene and is a common laboratory-scale preparation of nitroalkenes.

Materials:

-

3-Nitrobutan-2-ol

-

Phthalic anhydride

-

Anhydrous magnesium sulfate

-

Dichloromethane (for extraction)

-

Magnetic stirrer

-

Round-bottom flask

-

Distillation apparatus

-

Heating mantle

-

Separatory funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, combine 3-nitrobutan-2-ol and 1.3 molar equivalents of phthalic anhydride.

-

Set up a distillation apparatus connected to the flask.

-

Heat the mixture gently with stirring. The this compound will co-distill with water.

-

Collect the distillate in a receiving flask cooled in an ice bath.

-

Transfer the distillate to a separatory funnel and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

The solvent can be removed under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation.

Chemical Reactivity and Mechanisms

The primary mode of reactivity for this compound is its function as a Michael acceptor. The electron-withdrawing nitro group renders the β-carbon of the double bond electrophilic and susceptible to attack by nucleophiles.

Michael Addition Reaction

The Michael addition is a cornerstone of carbon-carbon bond formation in organic synthesis. For this compound, this reaction typically proceeds via the attack of a soft nucleophile (the Michael donor) on the β-carbon of the nitroalkene (the Michael acceptor).

General Experimental Protocol for Michael Addition:

-

Dissolve the Michael donor (e.g., a thiol, amine, or enolate) in a suitable solvent in a reaction flask.

-

Add a catalytic amount of a base (e.g., triethylamine, DBU) if required to generate the nucleophile.

-

Slowly add a solution of this compound in the same solvent to the reaction mixture at a controlled temperature (often room temperature or below).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or other analytical techniques.

-

Upon completion, quench the reaction (e.g., with a saturated solution of ammonium chloride).

-

Extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic phase.

-

Purify the product by column chromatography or recrystallization.

Caption: Generalized workflow of a Michael addition reaction.

Potential Applications in Drug Development

While direct biological studies on this compound are scarce in the available literature, its chemical properties as a Michael acceptor suggest a potential role in drug development, particularly in the design of covalent inhibitors.[5]

This compound as a Covalent Modifier

Covalent inhibitors are therapeutic agents that form a stable, covalent bond with their biological target, often an enzyme.[6][7][8][9][10] This mode of action can lead to prolonged and potent inhibition. Michael acceptors, such as α,β-unsaturated ketones, amides, and nitroalkenes, are a well-established class of "warheads" used in the design of covalent inhibitors.[5][11][12]

The electrophilic β-carbon of this compound can react with nucleophilic amino acid residues, such as cysteine (via its thiol group) or lysine (via its primary amine), present in the active site of a target protein. This covalent modification can irreversibly inactivate the protein, leading to a therapeutic effect.

Caption: Conceptual pathway of covalent inhibition by a Michael acceptor.

Antimicrobial and Antifungal Potential

Nitro-containing compounds have a long history in antimicrobial and antifungal therapy.[13][14][15][16][17][18][19] The mechanism of action often involves the reduction of the nitro group within the microbial cell to generate reactive nitrogen species that are toxic to the organism.[13][15] While specific studies on this compound are lacking, related nitroalkene derivatives have demonstrated antimicrobial and antifungal activities.[18][20][21][22] Further research is warranted to explore the potential of this compound and its derivatives in this area.

Safety and Handling

Nitroalkenes should be handled with care as they are reactive compounds. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a versatile chemical intermediate with significant potential in organic synthesis. Its reactivity as a Michael acceptor makes it a valuable tool for the construction of complex molecules. While its direct application in drug development has not been extensively explored, the established role of Michael acceptors in covalent inhibitor design suggests that this compound and its derivatives could serve as a starting point for the development of novel therapeutic agents. Further research into the biological activity of this compound is necessary to fully realize its potential in medicinal chemistry.

References

- 1. This compound | 4812-23-1 | Benchchem [benchchem.com]

- 2. 2-Butene, 2-nitro-, (2E)- | C4H7NO2 | CID 5364398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Nitro-but-2-ene | C4H7NO2 | CID 20951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Covalent Inhibitors in Drug Discovery: Current Applications - PRISM BioLab [prismbiolab.com]

- 10. researchgate.net [researchgate.net]

- 11. Item - DESIGN AND SYNTHESIS OF NOVEL REVERSIBLE MICHAEL ACCEPTORS - American University - Figshare [aura.american.edu]

- 12. Frontiers | Michael acceptor molecules in natural products and their mechanism of action [frontiersin.org]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Antifungal activity of substituted nitrobenzenes and anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Antioxidant and Antifungal Activities and Characterization of Phenolic Compounds Using High-Performance Liquid Chromatography and Mass Spectrometry (HPLC-MS) in Empetrum rubrum Vahl ex Willd. [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Antifungal Activity of Aniba canelilla (Kunth) Mez Essential Oil and Its Main Compound 1-Nitro-2-Phenylethane against Dermatophytes [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. Antiviral and antimicrobial activities of new nitrobutane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. asu.elsevierpure.com [asu.elsevierpure.com]

An In-depth Technical Guide to the Structural Formula of 2-Nitro-2-butene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural formula, physicochemical properties, and reactive characteristics of 2-nitro-2-butene. It is an important intermediate in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. This document includes detailed spectroscopic data, experimental protocols for its synthesis and analysis, and a mechanistic pathway for its reaction in Michael additions. The information is intended to support researchers, scientists, and professionals in drug development in understanding and utilizing this versatile compound.

Chemical Identity and Physical Properties

This compound (C₄H₇NO₂) is a nitroalkene that exists as two geometric isomers: (E)-2-nitro-2-butene and (Z)-2-nitro-2-butene. The (E) isomer is generally the more stable and more commonly referenced form.[1] The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties and reactivity of the double bond.

Structural Information

| Identifier | Value |

| Molecular Formula | C₄H₇NO₂ |

| Molecular Weight | 101.10 g/mol [1] |

| IUPAC Name | (E)-2-nitrobut-2-ene / (Z)-2-nitrobut-2-ene |

| CAS Number | 4812-23-1 (trans-isomer)[1] |

| Canonical SMILES | CC=C(C)--INVALID-LINK--=O |

| Isomeric SMILES | C/C=C(\C)/--INVALID-LINK--=O (E-isomer) |

Physicochemical Properties

| Property | Value |

| Boiling Point | 149-151 °C (decomposes) |

| Melting Point | Not available |

| Density | 1.01 g/cm³ |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in most organic solvents. |

Spectroscopic Data

The structural elucidation of this compound is primarily achieved through spectroscopic methods. The following tables summarize the key spectroscopic data for the (E) and (Z) isomers.

¹H NMR Spectroscopy

| Isomer | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| (E) | ~7.0 | q | ~7.0 | =CH |

| ~2.5 | d | ~7.0 | CH₃-C= | |

| ~2.1 | s | - | CH₃-C(NO₂)= | |

| (Z) | ~6.8 | q | ~7.5 | =CH |

| ~2.2 | d | ~7.5 | CH₃-C= | |

| ~2.4 | s | - | CH₃-C(NO₂)= |

¹³C NMR Spectroscopy

| Isomer | Chemical Shift (δ) ppm | Assignment |

| (E) | ~145 | C=C-NO₂ |

| ~135 | C=CH | |

| ~15 | CH₃-C= | |

| ~12 | CH₃-C(NO₂)= | |

| (Z) | ~144 | C=C-NO₂ |

| ~134 | C=CH | |

| ~17 | CH₃-C= | |

| ~14 | CH₃-C(NO₂)= |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1650 | Medium | C=C stretch |

| ~1520 | Strong | Asymmetric NO₂ stretch[2] |

| ~1350 | Strong | Symmetric NO₂ stretch[2] |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 101 | High | [M]⁺ |

| 84 | Moderate | [M-OH]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

Synthesis of (E)-2-Nitro-2-butene

This protocol describes the synthesis of (E)-2-nitro-2-butene from 2-nitro-1-butanol via dehydration.

Materials:

-

2-nitro-1-butanol

-

Phthalic anhydride

-

Anhydrous magnesium sulfate

-

Dichloromethane

-

Round-bottom flask (250 mL)

-

Distillation apparatus

-

Separatory funnel

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

To a 250 mL round-bottom flask, add 2-nitro-1-butanol and a 1.5 molar excess of phthalic anhydride.

-

Assemble a distillation apparatus connected to the flask.

-

Heat the mixture with stirring. The this compound will co-distill with water.

-

Collect the distillate in a receiving flask cooled in an ice bath.

-

Transfer the distillate to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by vacuum distillation to obtain pure (E)-2-nitro-2-butene.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general procedure for the analysis of this compound using GC-MS.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold at 250 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL (splitless injection).

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Solvent Delay: 3 minutes.

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.[3]

-

Perform serial dilutions to prepare working standards of appropriate concentrations.[3]

-

Inject the standards and samples into the GC-MS system.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the acquisition of an FTIR spectrum of liquid this compound.

Instrumentation:

-

Fourier-Transform Infrared Spectrometer.

-

Sample cell for liquids (e.g., NaCl or KBr plates).

Procedure:

-

Ensure the sample cell (e.g., salt plates) is clean and dry.

-

Place a small drop of the liquid this compound sample onto one of the salt plates.[4]

-

Carefully place the second salt plate on top of the first, spreading the liquid into a thin film.[4]

-

Mount the plates in the spectrometer's sample holder.

-

Acquire a background spectrum of the empty cell or with the pure solvent if applicable.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).[5]

-

Process the spectrum by subtracting the background.

Chemical Reactivity and Mechanisms

The electron-withdrawing nitro group makes the β-carbon of this compound electrophilic and susceptible to nucleophilic attack. A key reaction of nitroalkenes is the Michael addition.

Michael Addition of a Thiol to (E)-2-Nitro-2-butene

The following diagram illustrates the reaction workflow for the base-catalyzed Michael addition of a generic thiol (R-SH) to (E)-2-nitro-2-butene.

Caption: Base-catalyzed Michael addition of a thiol to (E)-2-nitro-2-butene.

Conclusion

This compound is a valuable reagent in organic synthesis, with its reactivity dominated by the electron-withdrawing nature of the nitro group. This guide has provided a detailed summary of its structural and spectroscopic properties, along with practical experimental protocols for its synthesis and characterization. A thorough understanding of its properties and reaction mechanisms is crucial for its effective application in research and development, particularly in the synthesis of novel pharmaceutical compounds.

References

A Comprehensive Technical Guide to 2-Nitro-2-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of 2-Nitro-2-butene, including its molecular weight and other key quantitative data. It also details an experimental protocol for its synthesis and outlines relevant analytical methodologies. Furthermore, this guide employs data visualization to illustrate the synthetic pathway and a characteristic reaction mechanism.

Core Molecular and Physical Properties

This compound is a nitroalkene with the chemical formula C₄H₇NO₂. It is a valuable intermediate in organic synthesis. A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₇NO₂ | [1][2][3] |

| Molecular Weight | 101.105 g/mol | [1][2][3] |

| Exact Mass | 101.047678466 Da | [1] |

| Boiling Point | 145.6 °C at 760 mmHg | [1] |

| Density | 1.003 g/cm³ | [1] |

| Vapor Pressure | 6.07 mmHg at 25°C | [1] |

| Flash Point | 45.8 °C | [1] |

| LogP (Octanol/Water Partition Coefficient) | 1.710 | [1] |

Synthesis of this compound: An Experimental Protocol

A common method for the synthesis of nitroalkenes such as this compound involves the dehydration of the corresponding β-nitro alcohol. The following protocol is a general procedure adapted from the synthesis of similar nitroolefins.

Reaction: Dehydration of 2-nitro-butan-3-ol

Materials:

-

2-nitro-butan-3-ol

-

Phthalic anhydride

-

Anhydrous magnesium sulfate

-

Ice

Equipment:

-

Round-bottomed flask (250 mL)

-

Magnetic stirring bar

-

Vacuum-insulated Vigreux column (10 cm)

-

Stillhead with thermometer

-

Condenser

-

Receiving flask (50 mL)

-

Water aspirator

-

Oil bath

-

Separatory funnel

Procedure:

-

A 250 mL round-bottomed flask is charged with phthalic anhydride and 2-nitro-butan-3-ol.

-

The flask is equipped with a Vigreux column, stillhead, condenser, and a receiving flask. The system is connected to a water aspirator and evacuated.

-

The reaction vessel is heated in an oil bath to 150°C until the phthalic anhydride melts and a homogeneous solution is formed.

-

The receiving flask is cooled in an ice bath, and the oil bath temperature is raised to 180-185°C.

-

The this compound product co-distills with water and is collected in the receiving flask.

-

The distillation is continued until no more product is collected.

-

The distillate is transferred to a separatory funnel, and the organic layer (this compound) is separated from the aqueous layer.

-

The organic layer is dried over anhydrous magnesium sulfate.

-

The final product can be further purified by vacuum distillation.

Analytical Methods

The analysis of nitro compounds like this compound can be performed using various chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed.

For HPLC analysis of a similar compound, 2-nitrobutane, a reverse-phase (RP) method can be utilized with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for Mass Spectrometry (MS) compatibility.

Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is also a powerful tool for the analysis of volatile nitro compounds. For air monitoring of related compounds like 2-nitropropane, samples can be collected on adsorbent tubes (e.g., Chromosorb 106) and then desorbed with a suitable solvent like ethyl acetate for GC analysis.

Visualizing Chemical Pathways

To better understand the synthesis and reactivity of this compound, the following diagrams illustrate the synthetic route and a fundamental reaction mechanism.

References

The Discovery and Synthesis of 2-Nitro-2-butene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitro-2-butene, a versatile nitroalkene, has played a significant role as a reactive intermediate in organic synthesis since the mid-20th century. Its discovery is intrinsically linked to the broader development of nitroalkene chemistry, particularly the exploration of the Henry reaction and subsequent dehydration methods. This technical guide provides an in-depth overview of the historical context of its discovery, detailed experimental protocols for its synthesis, a comprehensive summary of its physicochemical properties, and a discussion of its applications.

Discovery and Historical Context

The specific first synthesis of this compound is not attributed to a single definitive discovery but rather emerged from the systematic study of nitroalkene preparation. The foundational chemistry for its synthesis was laid in the late 19th and early 20th centuries.

A pivotal moment in the history of nitroalkane chemistry was the discovery of the Henry reaction (also known as the nitroaldol reaction) by the Belgian chemist Louis Henry in 1895.[1][2] This reaction, involving the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, provided a direct route to β-nitro alcohols, the immediate precursors to nitroalkenes.[1][2]

While the Henry reaction provided the necessary precursors, the efficient synthesis of nitroalkenes required effective dehydration methods. A significant advancement in this area was reported in a 1947 paper by G. D. Buckley and C. W. Scaife in the Journal of the Chemical Society. Their work detailed a general method for the preparation of nitro-olefins through the dehydration of 2-nitro-alcohols, a method explicitly applicable to the synthesis of this compound from 3-nitrobutan-2-ol. This publication serves as a key historical marker in the practical synthesis of this compound and other nitroalkenes.

Physicochemical and Spectral Data

A comprehensive collection of quantitative data for this compound is crucial for its application in research and development. The following tables summarize its key physicochemical and spectral properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₇NO₂ | [3][4] |

| Molecular Weight | 101.10 g/mol | [3][4] |

| CAS Number | 4812-23-1 | [4][5] |

| Appearance | Not specified; likely a liquid | |

| Boiling Point | 145.6 °C at 760 mmHg | [3] |

| Density | 1.003 g/cm³ | [3] |

| Flash Point | 45.8 °C | [3] |

| Vapor Pressure | 6.07 mmHg at 25 °C | [3] |

| LogP (Octanol/Water Partition Coefficient) | 1.71 | [3] |

| Refractive Index | Not available |

Table 2: Spectral Data of this compound

| Spectrum Type | Key Peaks/Shifts | Source |

| ¹H NMR | Data not readily available in searched literature. | |

| ¹³C NMR | Data not readily available in searched literature. | |

| Infrared (IR) Spectroscopy | Data available through spectral databases. | [4] |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺) at m/z 101. | [4] |

Experimental Protocols

The synthesis of this compound is most commonly achieved through a two-step process: a Henry reaction to form 3-nitrobutan-2-ol, followed by its dehydration.

Synthesis of 3-nitrobutan-2-ol via Henry Reaction

This procedure is based on the general principles of the Henry reaction.

Reaction:

Nitroethane + Acetaldehyde → 3-Nitrobutan-2-ol

Materials:

-

Nitroethane

-

Acetaldehyde

-

A suitable base (e.g., sodium hydroxide, potassium carbonate, or an amine-based catalyst)

-

A suitable solvent (e.g., methanol, ethanol, or water)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve nitroethane in the chosen solvent and cool the mixture in an ice bath to 0-5 °C.

-

Slowly add the base to the cooled solution while stirring.

-

To this mixture, add acetaldehyde dropwise, ensuring the temperature remains below 10 °C. The addition rate should be controlled to manage the exothermic reaction.

-

After the addition is complete, allow the reaction to stir at a low temperature for several hours or overnight until completion (monitored by TLC).

-

Neutralize the reaction mixture with a dilute acid (e.g., hydrochloric acid) to a pH of ~7.

-

Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate) using a separatory funnel.

-

Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield crude 3-nitrobutan-2-ol. The product may be purified further by distillation or chromatography if necessary.

Dehydration of 3-nitrobutan-2-ol to this compound

This protocol is adapted from the general method described by Buckley and Scaife and procedures for similar nitroalkene syntheses.[6]

Reaction:

3-Nitrobutan-2-ol → this compound + H₂O

Materials:

-

3-Nitrobutan-2-ol (from the previous step)

-

A dehydrating agent (e.g., phthalic anhydride, acetic anhydride, or a strong acid catalyst)

-

Distillation apparatus

-

Heating mantle

-

Ice bath for the receiving flask

Procedure:

-

Set up a distillation apparatus with a heating mantle.

-

In the distillation flask, combine 3-nitrobutan-2-ol with the chosen dehydrating agent (e.g., phthalic anhydride).

-

Heat the mixture gently. The this compound will be formed and distill over with water.

-

Collect the distillate in a receiving flask cooled in an ice bath. The boiling point of the azeotrope will be lower than that of the individual components.

-

The collected distillate will consist of two layers: an organic layer (this compound) and an aqueous layer.

-

Separate the organic layer using a separatory funnel.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

The product can be further purified by fractional distillation. A yield of approximately 60% can be expected for this step.[6]

Synthesis and Reaction Pathways

The primary synthetic pathways to this compound are visualized below.

Caption: Synthesis of this compound via Henry Reaction and Dehydration.

Applications in Synthesis

This compound is a valuable intermediate in organic synthesis due to the reactivity conferred by the nitro and alkene functional groups. It can participate in a variety of reactions, including:

-

Michael Additions: The electron-withdrawing nitro group activates the double bond, making it an excellent Michael acceptor for various nucleophiles.

-

Diels-Alder Reactions: It can act as a dienophile in cycloaddition reactions.

-

Reduction: The nitro group can be reduced to an amine, providing a route to various butene derivatives with nitrogen-containing functional groups.

-

Nitration: Under specific conditions, it can undergo further nitration.[5]

Conclusion

While the exact moment of its first isolation is not clearly documented, the history of this compound is firmly rooted in the development of fundamental organic reactions in the mid-20th century. The foundational work on the Henry reaction and subsequent advancements in dehydration methodologies enabled its synthesis and established its role as a useful building block in organic chemistry. The detailed protocols and compiled data in this guide are intended to support its continued application in modern research and development.

References

- 1. This compound -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 2. Henry reaction - Wikipedia [en.wikipedia.org]

- 3. This compound|lookchem [lookchem.com]

- 4. 2-Butene, 2-nitro-, (2E)- | C4H7NO2 | CID 5364398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 4812-23-1 | Benchchem [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Theoretical Investigations of 2-Nitro-2-butene: A Technical Overview for Researchers

Introduction

2-Nitro-2-butene is a nitroalkene compound of significant interest in organic synthesis due to the versatile reactivity conferred by the nitro group and the carbon-carbon double bond. This technical guide provides a comprehensive overview of the theoretical studies concerning this compound, focusing on its electronic structure, reactivity, and potential reaction mechanisms. The content is intended for researchers, scientists, and professionals in drug development who are interested in the computational analysis and application of this chemical entity.

Physicochemical and Computed Properties

A collection of physicochemical and computationally derived properties for this compound are summarized below. These values are sourced from various chemical databases and provide a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C₄H₇NO₂ | PubChem |

| Molecular Weight | 101.10 g/mol | PubChem |

| IUPAC Name | 2-nitrobut-2-ene | PubChem |

| CAS Number | 4812-23-1 | PubChem |

| Canonical SMILES | CC=C(C)--INVALID-LINK--[O-] | LookChem |

| XLogP3 | 1.3 | PubChem, LookChem |

| Hydrogen Bond Donor Count | 0 | PubChem, LookChem |

| Hydrogen Bond Acceptor Count | 2 | LookChem |

| Polar Surface Area (PSA) | 45.82 Ų | LookChem |

| Standard Gibbs Free Energy of Formation | 90.02 kJ/mol (Joback Calculated) | Cheméo |

| Enthalpy of Formation (gas) | -29.22 kJ/mol (Joback Calculated) | Cheméo |

| Boiling Point | 145.6 °C at 760 mmHg | LookChem |

| Flash Point | 45.8 °C | LookChem |

| Density | 1.003 g/cm³ | LookChem |

Theoretical Studies and Reaction Mechanisms

While dedicated in-depth theoretical studies exclusively on this compound are limited in publicly accessible literature, its reactivity is well-documented in the context of several important organic reactions. The electronic nature of the nitro group, being strongly electron-withdrawing, renders the β-carbon of the double bond highly electrophilic and susceptible to nucleophilic attack.

Michael Addition

This compound is a competent Michael acceptor. In this reaction, a nucleophile adds to the β-carbon of the nitroalkene. Theoretical studies on related nitroalkenes suggest that the reaction proceeds via a stabilized carbanion intermediate.

Experimental Protocol: Michael Addition of Cyclohexanone to this compound (Generalized)

A general procedure for the Michael addition of a ketone to a nitroalkene, based on common laboratory practices, is outlined below.

-

Reaction Setup: To a solution of cyclohexanone (1.0 eq) in a suitable solvent (e.g., ethanol, THF, or acetonitrile) in a round-bottom flask equipped with a magnetic stirrer, add a catalytic amount of a base (e.g., sodium hydroxide, triethylamine, or a chiral organocatalyst).

-

Addition of Nitroalkene: To the stirred solution, add this compound (1.0-1.2 eq) dropwise at room temperature or a controlled temperature (e.g., 0 °C) to manage any exothermicity.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, the reaction mixture is typically quenched with a weak acid (e.g., saturated aqueous ammonium chloride solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the desired Michael adduct.

Isomerization of 3-Nitro-1-butene

The formation of this compound can be achieved through the isomerization of 3-nitro-1-butene. This reaction is believed to proceed via a prototropic shift, a type of tautomerism, which is often base-catalyzed.

Experimental Protocol: Isomerization of 3-Nitro-1-butene (Conceptual)

Based on general principles of base-catalyzed isomerization, a plausible experimental protocol is as follows:

-

Reaction Setup: Dissolve 3-nitro-1-butene in a suitable aprotic solvent (e.g., chloroform or dichloromethane) in a reaction vessel.

-

Base Addition: Add a catalytic amount of a non-nucleophilic organic base, such as triethylamine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

-

Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the isomerization can be monitored by techniques such as ¹H NMR spectroscopy or gas chromatography (GC) to observe the disappearance of the starting material and the appearance of the this compound product.

-

Work-up and Isolation: Once the reaction has reached equilibrium or completion, the catalyst can be removed by washing the organic solution with a dilute acid (e.g., 1M HCl), followed by water and brine. The organic layer is then dried and the solvent removed to yield the crude product, which may be further purified if necessary.

Nitration to 2,2,3-Trinitrobutane

Early literature reports the nitration of this compound with 70% nitric acid to yield 2,2,3-trinitrobutane. This reaction highlights the reactivity of the double bond towards electrophilic addition, even in the presence of a deactivating nitro group.

Experimental Protocol: Nitration of this compound (Conceptual)

A conceptual protocol based on historical descriptions of such nitrations is provided. Caution: This reaction involves strong oxidizing acids and potentially energetic materials; it should only be performed with appropriate safety precautions.

-

Reaction Setup: In a flask designed for reactions with strong acids and equipped with efficient cooling and stirring, this compound is dissolved in a suitable inert solvent if necessary.

-

Nitrating Agent: 70% nitric acid is added dropwise to the solution of this compound, maintaining a low temperature (e.g., 0-10 °C) with an ice bath.

-

Reaction Control: The reaction is stirred at a controlled temperature for a specified period. The progress can be monitored by quenching small aliquots and analyzing them by GC-MS or NMR.

-

Work-up: The reaction mixture is carefully poured onto crushed ice, and the product is extracted with a solvent like dichloromethane. The organic extracts are washed with water, a dilute solution of sodium bicarbonate to neutralize excess acid, and then brine.

-

Isolation: The organic layer is dried, and the solvent is removed under reduced pressure to yield the crude 2,2,3-trinitrobutane, which would require further purification, likely by recrystallization or chromatography.

Conclusion

The theoretical understanding of this compound is primarily derived from its well-established reactivity in fundamental organic reactions such as the Michael addition and isomerization. While specific computational studies detailing its electronic and structural properties are not extensively available, its behavior is consistent with the general principles of nitroalkene chemistry. The electrophilic nature of the β-carbon and the ability of the nitro group to stabilize adjacent negative charge are the key determinants of its reactivity. Further dedicated computational studies, for instance using Density Functional Theory (DFT), would be valuable to provide quantitative insights into its reaction mechanisms, transition state geometries, and activation energies, thereby aiding in the rational design of new synthetic methodologies.

Methodological & Application

Application Notes and Protocols for 2-Nitro-2-butene in Michael Addition Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-nitro-2-butene and related nitroalkenes in Michael addition reactions, a cornerstone of carbon-carbon bond formation in organic synthesis. The protocols detailed below are based on established literature and are intended to serve as a guide for the synthesis of complex molecules, including precursors to valuable pharmaceuticals.

Introduction

The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a fundamental transformation in synthetic organic chemistry. Nitroalkenes, such as this compound, are powerful Michael acceptors due to the strong electron-withdrawing nature of the nitro group. The resulting nitroalkane products are versatile intermediates that can be further transformed into a variety of functional groups, including amines, ketones, and carboxylic acids, making them valuable building blocks in drug discovery and development.

Recent advancements in catalysis, particularly in the realm of organocatalysis, have enabled highly enantioselective and diastereoselective Michael additions to nitroalkenes, providing access to chiral molecules with high optical purity. This has significant implications for the pharmaceutical industry, where the biological activity of a drug is often dependent on its stereochemistry.

Applications in Synthesis

The Michael addition of various nucleophiles to nitroalkenes serves as a key step in the synthesis of a range of biologically active molecules and complex natural products.

-

Synthesis of γ-Aminobutyric Acid (GABA) Analogs: The Michael adducts derived from the reaction of aldehydes or ketones with nitroalkenes are precursors to γ-nitrocarbonyl compounds. These can be readily converted to β-substituted GABA derivatives, which are a class of compounds with significant pharmacological activities, including antispastic, tranquilizing, and anticonvulsant properties. For instance, the asymmetric Michael addition has been instrumental in the synthesis of drugs like (S)-Pregabalin, an anti-epilepsy drug, and (R)-Baclofen, a muscle relaxant.[1][2]

-

Formation of All-Carbon Quaternary Centers: The creation of all-carbon quaternary stereocenters is a significant challenge in organic synthesis. Organocatalytic Michael additions of α,α-disubstituted aldehydes to nitroalkenes provide an effective method for constructing these sterically hindered centers with high enantioselectivity.[2]

-

Dearomatization Reactions: N-heterocyclic carbene (NHC) catalysis has enabled the dearomative Michael addition of α,β-unsaturated aldehydes to 2-nitrobenzofurans, leading to the formation of biologically important heterocyclic structures with high yields and stereoselectivities.[3]

-

Synthesis of Polysubstituted Arenes: A cascade reaction involving the Michael addition of vinylogous malononitrile derivatives to chlorinated nitrostyrenes, promoted by DBU, allows for the straightforward synthesis of polysubstituted arenes under mild conditions.[4]

Key Experimental Protocols

Below are detailed protocols for representative Michael addition reactions involving nitroalkenes. These protocols are based on methodologies reported in the scientific literature and can be adapted for this compound with appropriate modifications.

Protocol 1: Organocatalyzed Asymmetric Michael Addition of Aldehydes to Nitroalkenes

This protocol describes a general procedure for the enantioselective Michael addition of an aldehyde to a nitroalkene using a diarylprolinol silyl ether organocatalyst. This reaction is a powerful tool for the synthesis of chiral γ-nitro aldehydes.[1][5]

Materials:

-

Nitroalkene (e.g., β-nitrostyrene as a model, adaptable for this compound)

-

Aldehyde (e.g., propanal)

-

(S)-Diphenylprolinol silyl ether catalyst

-

Acid additive (e.g., 4-nitrophenol)

-

Solvent (e.g., MeCN, DMF/i-PrOH, or 1,4-dioxane)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate)

Procedure:

-

To a stirred solution of the nitroalkene (1.0 mmol) in the chosen solvent (2.0 mL) at room temperature, add the aldehyde (2.0 mmol).

-

Add the (S)-diphenylprolinol silyl ether catalyst (10-20 mol%).

-

Add the acid additive (10 mol%).

-

Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired γ-nitro aldehyde.

-

Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Michael Addition of Cycloketones to Nitroalkenes using a Bifunctional Thiourea Catalyst

This protocol details the asymmetric Michael addition of a cycloketone to a nitroalkene catalyzed by a chiral primary amine-thiourea catalyst. This method is effective for creating chiral products with adjacent quaternary and tertiary stereocenters.[6]

Materials:

-

Nitroalkene (e.g., β-nitrostyrene)

-

Cycloketone (e.g., cyclohexanone)

-

(R,R)-1,2-diphenylethylenediamine (DPEN)-based thiourea organocatalyst

-

Additive (e.g., 4-nitrophenol)

-

Solvent (e.g., water)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate)

Procedure:

-

In a reaction vial, dissolve the nitroalkene (0.2 mmol) and the cycloketone (0.4 mmol) in the solvent (1.0 mL).

-

Add the DPEN-based thiourea catalyst (10 mol%) and the 4-nitrophenol additive (20 mol%).

-

Stir the mixture vigorously at room temperature for the specified reaction time (e.g., 24-72 hours), monitoring by TLC.

-

After the reaction is complete, add water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to yield the Michael adduct.

-

Analyze the diastereoselectivity and enantioselectivity of the product using ¹H NMR and chiral HPLC, respectively.

Quantitative Data Summary

The following tables summarize representative quantitative data for Michael addition reactions involving nitroalkenes, showcasing the efficiency and selectivity of different catalytic systems.

Table 1: Organocatalyzed Michael Addition of Propanal to β-Nitrostyrene

| Entry | Catalyst (mol%) | Additive (mol%) | Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) |

| 1 | 10 | None | Toluene | 24 | 85 | 95:5 | 98 |

| 2 | 10 | 4-Nitrophenol (10) | Toluene | 0.25 | 99 | >99:1 | 99 |

| 3 | 1 | 4-Nitrophenol (1) | Toluene | 2 | 98 | >99:1 | 99 |

| 4 | 20 | None | MeCN | 12 | 92 | 90:10 | 97 |

Data adapted from studies on diphenylprolinol silyl ether catalyzed reactions.[5]

Table 2: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

| Entry | Catalyst (mol%) | Additive | Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) |

| 1 | 10 | 4-Nitrophenol | Water | 48 | 95 | 9:1 | 99 |

| 2 | 10 | Benzoic Acid | Toluene | 72 | 88 | 8:2 | 95 |

| 3 | 10 | None | CH₂Cl₂ | 96 | 75 | 7:3 | 90 |

Data based on DPEN-derived thiourea catalysis.[6]

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key concepts and processes described in these application notes.

Caption: General mechanism of an organocatalyzed Michael addition.

Caption: A typical experimental workflow for a Michael addition reaction.

Conclusion

The Michael addition of nucleophiles to this compound and other nitroalkenes is a robust and versatile method for the construction of complex organic molecules. The development of highly selective catalytic systems has elevated this reaction to a premier tool for asymmetric synthesis. The protocols and data presented herein provide a foundation for researchers to explore and apply these powerful transformations in their own synthetic endeavors, particularly in the fields of medicinal chemistry and drug development. The continued exploration of new catalysts and reaction conditions will undoubtedly lead to even more efficient and selective methods for the synthesis of valuable chiral compounds.

References

- 1. Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes | Encyclopedia MDPI [encyclopedia.pub]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Dearomative Michael addition involving enals and 2-nitrobenzofurans realized under NHC-catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. ethz.ch [ethz.ch]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for the Diels-Alder Reaction with 2-Nitro-2-butene as Dienophile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Diels-Alder reaction utilizing 2-nitro-2-butene as a dienophile. Due to the limited specific literature on this compound in this context, the provided protocols and data are based on analogous reactions with other nitroalkenes. These notes are intended to serve as a guide for researchers to develop specific reaction conditions for their desired applications.

Introduction

The Diels-Alder reaction is a powerful and widely used [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings.[1] The reaction occurs between a conjugated diene and a substituted alkene, known as the dienophile.[1] The presence of electron-withdrawing groups on the dienophile, such as the nitro group in this compound, enhances its reactivity.[2] This makes this compound a potentially valuable, though underutilized, dienophile for the synthesis of complex cyclic molecules, which are often key scaffolds in drug development.

Nitroalkenes, in general, are effective dienophiles in Diels-Alder reactions, often reacting with high regioselectivity and stereoselectivity.[3][4] The reaction can be performed under thermal conditions or catalyzed by Lewis acids to improve reaction rates and selectivities, even at lower temperatures.[5][6]

Data Presentation

The following tables summarize quantitative data from Diels-Alder reactions of various nitroalkenes with different dienes. This data can be used as a reference for estimating the expected yields and selectivities when using this compound.

Table 1: Thermal Diels-Alder Reactions of Nitroalkenes with Cyclopentadiene

| Dienophile | Diene | Solvent | Temperature (°C) | Time (h) | Yield (%) | Endo/Exo Ratio | Reference |

| Methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate | Cyclopentadiene | Toluene | 120-130 | 72-96 | 75-95 (conversion) | 1:4.5 | [4] |

| β-Fluoro-β-nitrostyrene | Cyclopentadiene | o-Xylene | 110 | - | up to 97 | Mixture | [7] |

Table 2: Lewis Acid-Catalyzed Diels-Alder Reactions of Nitroalkenes

| Dienophile | Diene | Lewis Acid | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Nitroethylene | 5-Substituted Pentamethylcyclopentadienes | Helical-Chiral H-bond Donor | CH₂Cl₂ | - | - | up to 89 | [8] |

| Azachalcones | Cyclopentadiene | Cu(NO₃)₂ | Water | 32 | - | Rate enhancement | [9] |

Experimental Protocols

The following are generalized protocols for thermal and Lewis acid-catalyzed Diels-Alder reactions with a nitroalkene dienophile, which can be adapted for this compound.

Protocol 1: General Procedure for Thermal Diels-Alder Reaction

This protocol is based on the reaction of substituted nitrostyrenes with cyclopentadiene.[7]

Materials:

-

Diene (e.g., cyclopentadiene, freshly cracked)

-

This compound

-

Anhydrous solvent (e.g., toluene, o-xylene)

-

Reaction vessel (e.g., sealed tube or round-bottom flask with reflux condenser)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere, add the diene (typically in excess, e.g., 2-5 equivalents).

-

Add the desired amount of this compound.

-

Add the anhydrous solvent.

-

Seal the vessel or equip it with a reflux condenser.

-

Heat the reaction mixture to the desired temperature (typically between 80°C and 150°C).[10]

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by an appropriate method, such as column chromatography on silica gel.

Protocol 2: General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol is a generalized procedure based on the use of various Lewis acids in Diels-Alder reactions.[5][6]

Materials:

-

Diene

-

This compound

-

Lewis acid (e.g., AlCl₃, SnCl₄, Cu(OTf)₂)

-

Anhydrous, non-coordinating solvent (e.g., dichloromethane, toluene)

-

Reaction vessel

-

Inert atmosphere

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere, dissolve the Lewis acid in the anhydrous solvent.

-

Cool the solution to a low temperature (e.g., -78°C or 0°C).

-

Add the this compound to the Lewis acid solution and stir for a short period to allow for complexation.

-

Slowly add the diene to the reaction mixture.

-

Allow the reaction to stir at the low temperature or warm to room temperature, monitoring the progress by TLC, GC-MS, or NMR.

-

Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution).

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Visualizations

Diels-Alder Reaction Workflow

Caption: A generalized experimental workflow for performing a Diels-Alder reaction.

Diels-Alder Reaction Mechanism

Caption: The concerted [4+2] cycloaddition mechanism of the Diels-Alder reaction.

Signaling Pathways and Logical Relationships in Drug Development

The Diels-Alder reaction is a powerful tool in drug discovery for the synthesis of complex molecular scaffolds. The resulting cyclohexene derivatives can serve as key intermediates for a variety of biologically active molecules.

References

- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Enantio- and periselective nitroalkene Diels–Alder reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Experimental and theoretical studies of Diels–Alder reaction between methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate and cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lewis Acid‐Catalyzed Diels‐Alder Reactions: Reactivity Trends across the Periodic Table - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. BJOC - Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes [beilstein-journals.org]

- 8. Enantio- and Periselective Nitroalkene Diels-Alder Reactions Catalyzed by Helical-Chiral Hydrogen Bond Donor Catalysts [mdpi.com]

- 9. web.iitd.ac.in [web.iitd.ac.in]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for the Catalytic Hydrogenation of 2-Nitro-2-butene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 2-nitro-2-butene. The reduction of nitroalkenes is a pivotal transformation in organic synthesis, offering a direct route to valuable building blocks such as nitroalkanes, oximes, and primary amines, which are frequently incorporated into pharmaceuticals and other fine chemicals.

The catalytic hydrogenation of this compound can be controlled to selectively yield different products. Complete reduction affords 2-butanamine, a chiral amine of significant interest. Partial hydrogenation can lead to the formation of 2-nitrobutane or 2-butanone oxime, both of which are versatile synthetic intermediates.[1][2] The choice of catalyst, hydrogen source, and reaction conditions are critical in directing the selectivity of this transformation.

Commonly employed methods include heterogeneous catalysis using metal catalysts like palladium on carbon (Pd/C) with molecular hydrogen, and transfer hydrogenation, which utilizes hydrogen donors such as formic acid and its salts, offering a milder and often safer alternative to pressurized hydrogen gas.[2][3][4]

Reaction Pathways

The catalytic hydrogenation of this compound can proceed through several pathways to yield distinct products. The initial step typically involves the reduction of the carbon-carbon double bond to form 2-nitrobutane. Subsequent reduction of the nitro group can lead to 2-butanone oxime and finally to 2-butanamine.

References

Application Notes and Protocols: 2-Nitro-2-butene as a Precursor for Amine Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of sec-butylamine (butan-2-amine) from 2-nitro-2-butene. The reduction of the nitroalkene functionality is a critical transformation in organic synthesis, providing a valuable route to primary amines, which are key building blocks in the development of pharmaceuticals and other bioactive molecules.

Introduction

This compound serves as a readily accessible precursor for the synthesis of sec-butylamine. The conversion involves the reduction of both the carbon-carbon double bond and the nitro group. This transformation can be achieved through several reliable methods, including catalytic hydrogenation, metal hydride reduction, and dissolving metal reductions. The choice of method often depends on factors such as scale, functional group tolerance, and available laboratory equipment. Aliphatic nitro compounds can be effectively reduced to their corresponding amines using various reagents.[1]

This guide details three common and effective protocols for this synthesis, providing comparative data and visual workflows to aid researchers in selecting and performing the optimal procedure for their needs.

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes the key quantitative and qualitative parameters for the described methods for the reduction of this compound to sec-butylamine.

| Method | Key Reagents | Solvent(s) | Typical Reaction Time | Temperature | Pressure | Typical Yield | Key Considerations |

| Catalytic Hydrogenation | Raney® Nickel, Hydrogen (H₂) gas | Ethanol, Methanol | 2–24 hours | 25–100 °C | 1–100 atm | Good to Excellent | Highly efficient and clean. Requires specialized hydrogenation equipment. Catalyst can be pyrophoric.[2][3] |

| Metal Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄), H₂O | Diethyl ether, THF | 1–6 hours | 0–35 °C | Atmospheric | Good | Powerful, non-catalytic method. Reduces many functional groups. Requires anhydrous conditions and careful quenching.[2] |

| Dissolving Metal Reduction | Iron (Fe) powder, Hydrochloric Acid (HCl) | Ethanol, Water | 2–6 hours | Reflux | Atmospheric | Good | Cost-effective and scalable. Often requires acidic conditions which may not be suitable for sensitive substrates.[4][5] |

Reaction Pathway and Logic

The synthesis of sec-butylamine from this compound involves the complete reduction of the nitroalkene moiety. This process formally adds four hydrogen atoms across the functional group.

Caption: Overall reaction scheme for the reduction of this compound.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Reagents like Raney Nickel (pyrophoric) and LiAlH₄ (reacts violently with water) require special handling.

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

This protocol is a standard and highly effective method for the reduction of nitro groups and alkenes, often providing high yields and purity.[2][3]

Materials:

-

This compound

-

Raney® Nickel (50% slurry in water)

-

Ethanol (anhydrous)

-

Hydrogen gas (H₂)

-

Celite® or other filtration aid

-

Parr hydrogenation apparatus or similar high-pressure reactor

-

Round-bottom flask and standard glassware

Procedure:

-

Catalyst Preparation: In a round-bottom flask, carefully wash the Raney® Nickel slurry (approx. 5-10% by weight of the substrate) with anhydrous ethanol three times to remove water.

-

Reaction Setup: Transfer the washed Raney® Nickel catalyst and a stir bar into the high-pressure reactor vessel. Add a solution of this compound (1 equivalent) dissolved in anhydrous ethanol.

-

Hydrogenation: Seal the reactor and purge the system with nitrogen gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and begin vigorous stirring.

-

Reaction Monitoring: The reaction is typically exothermic. Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases. This can take several hours depending on the scale and conditions.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Do not allow the catalyst to dry on the filter paper, as it can ignite in air. Keep the filter cake wet with ethanol or water and dispose of it properly.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting crude product can be purified by distillation to yield pure sec-butylamine.

Protocol 2: Metal Hydride Reduction using Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a potent reducing agent capable of reducing both the nitro group and the double bond in a single step. This method is well-suited for laboratory-scale synthesis.[2]

Materials:

-

This compound

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl, for salt formation if desired)

-

Three-neck round-bottom flask, dropping funnel, condenser, and magnetic stirrer

Procedure:

-

Reaction Setup: Equip a dry three-neck flask with a dropping funnel, a condenser with a drying tube, and a magnetic stir bar under an inert atmosphere (nitrogen or argon).

-

Reagent Addition: Suspend LiAlH₄ (approx. 2-3 molar equivalents) in anhydrous diethyl ether in the flask and cool the mixture to 0 °C in an ice bath.

-

Substrate Addition: Dissolve this compound (1 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then gently reflux for 1-3 hours until the reaction is complete (monitored by TLC or GC).

-

Quenching (Fieser work-up): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water dropwise (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used.

-

Filtration and Isolation: A granular precipitate of aluminum salts should form. Stir for 15 minutes, then filter the mixture and wash the solid residue thoroughly with diethyl ether.

-

Purification: Dry the combined organic filtrate over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by distillation. The crude sec-butylamine can be further purified by fractional distillation.

Protocol 3: Dissolving Metal Reduction using Iron and HCl

This classic method is a cost-effective and robust way to reduce nitro groups, particularly on a larger scale. The reaction uses iron powder in an acidic medium.[4][5]

Materials:

-

This compound

-

Iron powder (fine mesh)

-

Concentrated Hydrochloric Acid (HCl) or Acetic Acid

-

Ethanol and Water

-

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

-

Round-bottom flask, condenser, and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, add a mixture of ethanol and water (e.g., 4:1 ratio). Add this compound (1 equivalent) and iron powder (3-5 molar equivalents).

-

Acid Addition: Heat the mixture to reflux and add concentrated HCl or acetic acid dropwise. The reaction is often vigorous.

-

Reaction: Maintain the mixture at reflux with vigorous stirring for 2-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove excess iron and iron salts.

-

Basification: Carefully neutralize the filtrate by adding a saturated solution of sodium bicarbonate or a solution of sodium hydroxide until the pH is basic (pH > 8).

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Isolation and Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). After filtration, remove the solvent under reduced pressure. The final product, sec-butylamine, can be purified by distillation.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of sec-butylamine from this compound.

Caption: Generalized workflow for amine synthesis from a nitroalkene precursor.

References

The Versatility of 2-Nitro-2-butene in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

2-Nitro-2-butene, a readily available nitroalkene, serves as a versatile and reactive building block in the synthesis of a variety of heterocyclic compounds. Its electron-deficient double bond, activated by the nitro group, makes it an excellent Michael acceptor and a reactive component in cycloaddition reactions. This reactivity profile allows for the construction of diverse five- and six-membered heterocyclic rings, which are prevalent scaffolds in pharmaceuticals and other bioactive molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyrroles, pyrazoles, and other heterocycles.

I. Synthesis of Substituted Pyrroles via Barton-Zard Reaction

The Barton-Zard reaction is a powerful method for the synthesis of pyrroles from a nitroalkene and an α-isocyanoacetate ester under basic conditions.[1] This reaction proceeds through a sequence of Michael addition, cyclization, and elimination of the nitro group.

Reaction Pathway: Barton-Zard Pyrrole Synthesis

The reaction is initiated by the deprotonation of the α-isocyanoacetate by a base, followed by a Michael addition to the nitroalkene. The resulting intermediate then undergoes an intramolecular cyclization. Subsequent elimination of the nitro group and tautomerization leads to the aromatic pyrrole ring.

Caption: General workflow of the Barton-Zard pyrrole synthesis.

Experimental Protocol: Synthesis of Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate

This protocol outlines the synthesis of a disubstituted pyrrole using this compound and ethyl isocyanoacetate.

Materials:

-

This compound

-

Ethyl isocyanoacetate

-

Potassium carbonate (K₂CO₃)

-

Ethanol (EtOH)

-

5% Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel for column chromatography

Procedure: [2]

-

To a stirred mixture of this compound (0.5 mmol) and potassium carbonate (0.75 mmol) in ethanol (4 mL), a solution of ethyl isocyanoacetate (0.65 mmol) in ethanol (2 mL) is added dropwise.

-

The reaction mixture is then refluxed for 30 minutes, with the progress monitored by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (1:3) eluent.[2]

-

Upon completion, 1 mL of 5% hydrochloric acid is added, and the reaction mixture is evaporated under reduced pressure.[2]

-

The residue is purified by column chromatography on silica gel to afford the desired product.

Quantitative Data:

| Product Name | Starting Materials | Base | Solvent | Reaction Time | Yield |

| Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | This compound, Ethyl isocyanoacetate | K₂CO₃ | EtOH | 0.5 h | 63-94%[2] |

Spectroscopic Data for Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate:

While a specific protocol with this compound leading to this exact product with full characterization was not found in the immediate search, related structures provide expected spectroscopic features. The non-hydrogen atoms of the title molecule are situated in a fair plane.[3] In the crystal structure, the molecules are linked by weak intermolecular N—H···O hydrogen bonds.[3]

II. Synthesis of Pyrazoles via [3+2] Cycloaddition

This compound can participate in [3+2] cycloaddition reactions with 1,3-dipoles, such as diazomethane, to form five-membered heterocyclic rings like pyrazolines, which can be further oxidized to pyrazoles.[4]

Reaction Pathway: Pyrazole Synthesis from this compound and Diazomethane

The reaction involves the 1,3-dipolar cycloaddition of diazomethane to the double bond of this compound to form a pyrazoline intermediate. Subsequent elimination of the nitro group and aromatization yields the pyrazole.

Caption: General workflow for pyrazole synthesis.

Experimental Protocol: Synthesis of 3,4-Dimethyl-1H-pyrazole (General Procedure)